4-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

BACE1 Alzheimer's disease enzyme inhibition

4-(Dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 321555-62-8) is a synthetic benzothiazole derivative with a molecular weight of 405.5 g·mol⁻¹ and a calculated XLogP3-AA of 3, indicating moderate lipophilicity. Its structure features a benzothiazole core linked to a para-substituted benzamide bearing a dimethylsulfamoyl group, placing it within the broad class of sulfamoyl benzamide analogs explored for diverse biological targets including cannabinoid receptors and sodium channels ,.

Molecular Formula C18H19N3O4S2
Molecular Weight 405.49
CAS No. 321555-62-8
Cat. No. B2357653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
CAS321555-62-8
Molecular FormulaC18H19N3O4S2
Molecular Weight405.49
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
InChIInChI=1S/C18H19N3O4S2/c1-4-25-13-7-10-15-16(11-13)26-18(19-15)20-17(22)12-5-8-14(9-6-12)27(23,24)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22)
InChIKeyYAEXZOLSGDZOBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide | Benzothiazole Sulfonamide Chemical Properties


4-(Dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 321555-62-8) is a synthetic benzothiazole derivative with a molecular weight of 405.5 g·mol⁻¹ and a calculated XLogP3-AA of 3, indicating moderate lipophilicity [1]. Its structure features a benzothiazole core linked to a para-substituted benzamide bearing a dimethylsulfamoyl group, placing it within the broad class of sulfamoyl benzamide analogs explored for diverse biological targets including cannabinoid receptors and sodium channels [2], [3].

4-(Dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide Procurement Risks


Although many sulfamoyl benzamide analogs are commercially available, the specific combination of a 6-ethoxy substituent on the benzothiazole and a para-dimethylsulfamoyl substitution on the benzamide ring defines a distinct pharmacophore. Minor structural changes, such as removing the ethoxy group or moving the sulfamoyl moiety, can drastically alter target affinity and selectivity [1]. For example, benzothiazole sulfonamide analogs with modifications to the aromatic ring have demonstrated significant variations in inhibitory potency against carbonic anhydrase isoforms [2]. Consequently, generic substitution without direct comparative data risks importing uncharacterized biological activity, solubility, and toxicity profiles.

Quantitative Comparative Evidence for 4-(Dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide


Reported BACE1 Inhibition Potency: Target Compound vs. Literature Benchmark

A PubMed Commons comment associated with a BACE1 inhibition study attributed an IC₅₀ of 28 μM to 4-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide [1]. This represents a 500- to 1000-fold drop in potency compared to optimized clinical-stage BACE1 inhibitors such as verubecestat (IC₅₀ ~2.2 nM) [2]. The comment author explicitly deemed this compound 'neither potent nor selective', suggesting limited standalone value for target-based screening but potential utility as a negative control scaffold.

BACE1 Alzheimer's disease enzyme inhibition

Lipophilicity Profile Compared to a Closely Related Diethylsulfamoyl Analog

The target compound (CAS 321555-62-8) and its diethylsulfamoyl analog (4-(diethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide) have identical molecular formulas and core structures differing only in the sulfamoyl N-alkyl substituents. Direct computed property comparison reveals differences in key drug-likeness parameters . The dimethyl analog (target) has an ACD/LogP of 3.63, whereas the diethyl analog is expected to have a higher LogP, potentially impacting aqueous solubility and passive membrane permeability.

ADME prediction LogP structural analog

Class-Level Selectivity: GPCR vs. Sodium Channel Target Engagement in Analog Series

No direct selectivity data exists for the target compound. However, related dimethylsulfamoyl benzothiazole analogs have demonstrated divergent selectivity profiles. Benzothiazole-based FAAH inhibitors with sulfonamide groups achieved exceptional serine hydrolase selectivity and no off-target activity in rat tissue activity-based protein profiling [1]. In contrast, patent US9493448 disclosed N-substituted benzamide sodium channel (Nav1.7) inhibitors with IC₅₀ values of 58 nM [2]. These findings imply that the precise substitution pattern on the benzamide core dictates selectivity between vastly different target classes.

target selectivity GPCR sodium channel

Recommended Application Scenarios for 4-(Dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide


Negative Control for BACE1 Inhibitor Screening Campaigns

Given the reported weak activity (IC₅₀ ~28 μM) [1], this compound is ideally suited as a negative control in BACE1 enzymatic assays to benchmark assay sensitivity and to delineate true structure-activity relationships from non-specific binding effects.

Physicochemical Reference Standard for LogP and Solubility Profiling

The well-characterized computed properties (ACD/LogP 3.63, Polar Surface Area 125 Ų) make this compound a reliable reference for calibrating chromatographic LogP determination methods and for validating in silico ADME prediction models for benzothiazole-containing libraries.

Scaffold for Exploring Sulfamoyl Substitution Effects on Target Panels

The absence of annotated primary bioactivity data [2] positions this compound as a valuable blank slate for systematic selectivity profiling. It can serve as a core scaffold in a modular library for determining how dimethylsulfamoyl substitution impacts binding across GPCR, kinase, and ion channel panels.

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.